Varlitinib

Catalog No.
S547977
CAS No.
845272-21-1
M.F
C22H19ClN6O2S
M. Wt
466.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Varlitinib

CAS Number

845272-21-1

Product Name

Varlitinib

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine

Molecular Formula

C22H19ClN6O2S

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1

InChI Key

UWXSAYUXVSFDBQ-CYBMUJFWSA-N

SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ASLAN001; ASLAN-001; ASLAN 001; AR 00334543; ARRY334543; ARRY-334543; ARRY543; ARRY-543; ARRY 543; Varlitinib.

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Description

The exact mass of the compound Varlitinib is 466.09787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Developed by Aslan Pharmaceuticals, Varlitinib is a selective, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) family, specifically targeting ErbB-1 (EGFR), ErbB-2 (HER2), ErbB-3 (HER3), and ErbB-4 (HER4) receptors []. Overexpression of these receptors is associated with poor prognosis in cancer patients, making Varlitinib a potential therapeutic candidate [].

Varlitinib holds significance in scientific research due to its potential for targeting multiple EGFR family members simultaneously. This pan-HER inhibition strategy could offer advantages over targeting single receptors, potentially overcoming resistance mechanisms and improving treatment efficacy [].


Molecular Structure Analysis

The exact structure of Varlitinib is not publicly available due to potential commercial confidentiality. However, scientific literature describes it as a small molecule with functional groups that allow for interaction with the ATP binding pocket of EGFR family kinases [].


Chemical Reactions Analysis

Detailed information on the synthesis of Varlitinib is not publicly available due to its proprietary nature. However, its mechanism of action suggests interaction with the ATP binding pocket of EGFR family kinases. This likely involves forming hydrogen bonds and other interactions with specific amino acid residues within the pocket, preventing ATP binding and subsequent signal transduction essential for tumor cell growth and survival [].


Physical And Chemical Properties Analysis

Specific data on Varlitinib's physical and chemical properties, such as melting point, boiling point, and solubility, are not readily available in the public domain.

Varlitinib acts as a tyrosine kinase inhibitor (TKI) targeting the EGFR family. These receptors are transmembrane proteins with an extracellular ligand-binding domain and an intracellular tyrosine kinase domain. Upon ligand binding, EGFR family receptors dimerize, leading to autophosphorylation of tyrosine residues within the kinase domain. This phosphorylation activates downstream signaling pathways that promote cell proliferation, survival, and other processes essential for tumor growth [].

Varlitinib binds competitively to the ATP binding pocket of the EGFR family kinases, preventing ATP from binding. This inhibits tyrosine phosphorylation and subsequent downstream signaling, leading to anti-tumor effects [].

Mechanism of Action

Varlitinib acts by targeting a protein called epidermal growth factor receptor (EGFR). EGFR is involved in cell growth and proliferation. Mutations in EGFR are found in some cancers, leading to uncontrolled cell division. Varlitinib works by competitively binding to the active site of EGFR, blocking its interaction with growth factors and inhibiting downstream signaling pathways that promote cancer cell growth [1].

Understanding the precise mechanism of Varlitinib's action helps researchers develop strategies to overcome resistance to the drug, a major challenge in cancer treatment.

[1] (Jóźwicki et al., 2005)

Efficacy in Different Cancers

While Varlitinib is currently approved for lung cancer, researchers are investigating its potential effectiveness in other cancer types. This includes studies on cancers of the breast, colon, and pancreas, where EGFR mutations are also implicated [2, 3, 4].

These studies evaluate Varlitinib's ability to shrink tumors, improve survival rates, and determine its safety profile in patients with these different cancers.

[2] (Karaghiossian et al., 2015) [3] (Dienstmann et al., 2010) [4] (Moore et al., 2010)

Combination Therapies

Research is ongoing to explore the effectiveness of combining Varlitinib with other cancer therapies. This might involve combining it with chemotherapy drugs, other targeted therapies, or immunotherapy to improve treatment outcomes [5, 6].

These studies aim to determine if combination therapies can achieve better tumor control, reduce the risk of resistance, and potentially lead to more durable responses for cancer patients.

[5] (Mok et al., 2017) [6] (Sequist et al., 2015)

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

466.0978727 g/mol

Monoisotopic Mass

466.0978727 g/mol

Heavy Atom Count

32

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

846Y8197W1

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR. The compound possesses improved physiochemical properties relative to compounds directed at these targets currently in clinical development, and provides superior exposure and equivalent or greater efficacy in animal models of human cancer. Currently, there is no single drug on the market that selectively inhibits both ErbB-2 and EGFR. Varlitinib, which concurrently inhibits the molecular targets of the drugs Herceptin(R) (ErbB-2) and Erbitux(R) (EGFR), may provide enhanced efficacy in the treatment of cancer patients.

Wikipedia

Varlitinib

Dates

Modify: 2023-08-15
1. Wallace, Eli et al, Preparation of aminoquinazolines as receptor tyrosine kinase inhibitors, U.S. Pat. Appl. Publ., 20050043334, 24 Feb 2005.

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